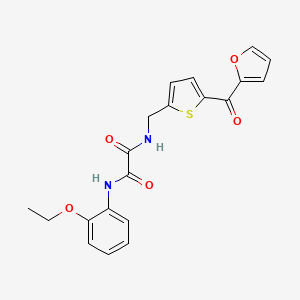

N1-(2-ethoxyphenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N1-(2-ethoxyphenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H18N2O5S and its molecular weight is 398.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N1-(2-ethoxyphenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a synthetic compound that has attracted significant attention due to its potential biological activities, particularly in medicinal chemistry. The compound features a complex structure that integrates both furan and thiophene moieties, which are known for their diverse chemical reactivity and biological properties. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The unique structure of this compound includes:

- Furan and Thiophene Rings : These aromatic systems contribute to the compound's chemical reactivity.

- Oxalamide Linkage : This functional group enhances the compound's ability to interact with biological targets.

Table 1: Structural Features

| Component | Description |

|---|---|

| Furan Ring | Provides diverse reactivity |

| Thiophene Ring | Enhances biological activity |

| Oxalamide Group | Facilitates interaction with biological targets |

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can inhibit various enzymes, which may lead to therapeutic effects in diseases characterized by enzyme dysregulation.

- Receptor Interaction : It may interact with specific receptors involved in cellular signaling pathways.

Therapeutic Potential

Research indicates that this compound may possess several therapeutic properties:

- Antimicrobial Activity : Studies have shown promising results against various bacterial strains, suggesting its potential use as an antimicrobial agent.

- Anticancer Properties : Preliminary investigations indicate that it may inhibit cancer cell proliferation through apoptosis induction.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

- Cytotoxicity Assessment : In vitro assays revealed that the compound showed low cytotoxicity in normal cell lines while effectively reducing viability in various cancer cell lines, indicating a selective anticancer effect .

- Mechanistic Studies : Further research highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, underscoring its potential as a chemotherapeutic agent .

Table 2: Summary of Biological Activities

常见问题

Q. Basic: What are the standard synthetic routes for N1-(2-ethoxyphenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide?

Methodological Answer:

The synthesis typically involves multi-step reactions:

Intermediate Preparation :

- Synthesis of 2-ethoxyphenylamine via alkylation of 2-aminophenol with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Preparation of (5-(furan-2-carbonyl)thiophen-2-yl)methanol through Friedel-Crafts acylation of thiophene derivatives, followed by reduction .

Oxalamide Formation :

- Coupling of intermediates using oxalyl chloride or activated oxalate esters. For example, reacting 2-ethoxyphenylamine with oxalyl chloride to form the N1-oxalamide intermediate, followed by conjugation with the thiophene-furan derivative using a base (e.g., triethylamine) in anhydrous DCM .

Purification :

- Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .

Q. Basic: How is the compound structurally characterized in academic research?

Methodological Answer:

Key analytical techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and oxalamide linkage integrity. For example, the oxalamide NH protons typically appear as broad singlets at δ 9.5–10.5 ppm .

- Mass Spectrometry (LC-MS/HRMS) : To verify molecular weight (e.g., [M+H]+ ion at m/z 439.2) and purity (>95%) .

- IR Spectroscopy : Detection of carbonyl stretches (C=O) from oxalamide (~1680 cm⁻¹) and furan-thiophene moieties (~1650 cm⁻¹) .

Q. Basic: What functional groups dictate its reactivity?

Methodological Answer:

Critical reactive sites include:

- Oxalamide Core : Susceptible to hydrolysis under acidic/basic conditions. Stability studies (pH 1–12, 37°C) are recommended to assess degradation .

- Ethoxy Group : Participates in O-dealkylation reactions, detectable via metabolite profiling using HPLC-MS .

- Furan Carbonyl : Electrophilic at the carbonyl carbon; reacts with nucleophiles (e.g., amines in Schiff base formation) .

Q. Advanced: How can coupling efficiency during synthesis be optimized?

Methodological Answer:

Strategies to improve yield:

- Activation of Carboxylic Acids : Use coupling agents like HATU or EDCI with HOAt to enhance oxalamide bond formation .

- Solvent Optimization : Anhydrous DMF or THF minimizes side reactions (e.g., hydrolysis) .

- Temperature Control : Maintain 0–5°C during coupling to suppress racemization or byproduct formation .

- Real-Time Monitoring : Use TLC or inline FTIR to track reaction progress .

Q. Advanced: How to resolve contradictions in reported biological activity across assays?

Methodological Answer:

Approaches include:

- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, serum concentration) to isolate variables .

- Target Engagement Studies : Use SPR (surface plasmon resonance) to measure binding affinity (KD) to proposed targets (e.g., HIV entry inhibitors in ) .

- Meta-Analysis : Compare structural analogs (e.g., furan vs. thiophene substitutions) to identify SAR trends .

Q. Advanced: What computational methods predict its interaction with biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina models binding to receptors (e.g., CD4-binding site of HIV gp120, as in ). Validate with mutagenesis studies .

- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR Modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with activity data to guide analog design .

Q. Basic: How is its stability evaluated under varying pH and temperature?

Methodological Answer:

- Forced Degradation Studies : Incubate at pH 1 (HCl), 7.4 (PBS), and 13 (NaOH) at 40°C for 24–72 hours. Monitor degradation via HPLC .

- Thermal Stability : TGA/DSC analysis to determine melting points and decomposition thresholds .

Q. Advanced: What strategies improve scale-up synthesis without compromising yield?

Methodological Answer:

- Flow Chemistry : Continuous processing reduces batch variability and improves heat management .

- Catalyst Recycling : Use immobilized catalysts (e.g., Pd/C for hydrogenation) to reduce costs .

- DoE (Design of Experiments) : Optimize parameters (e.g., solvent ratio, catalyst loading) using response surface methodology .

Q. Basic: How does its bioactivity compare to structural analogs?

Methodological Answer:

- Comparative Assays : Test against analogs (e.g., thiophene-to-furan substitutions) in standardized cytotoxicity (MTT) or enzyme inhibition assays .

- Meta-Data Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) for IC₅₀ trends .

Q. Advanced: What analytical techniques quantify trace impurities in bulk samples?

Methodological Answer:

- HPLC-DAD/ELSD : Detect impurities at 0.1% levels using C18 columns (gradient: 10–90% acetonitrile/water) .

- NMR qNMR : Quantify residual solvents (e.g., DMSO) with internal standards (e.g., maleic acid) .

- LC-HRMS : Identify unknown impurities via exact mass matching (mass error <2 ppm) .

属性

IUPAC Name |

N'-(2-ethoxyphenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O5S/c1-2-26-15-7-4-3-6-14(15)22-20(25)19(24)21-12-13-9-10-17(28-13)18(23)16-8-5-11-27-16/h3-11H,2,12H2,1H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQJIJAPYBIRILN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。